
4-fluoro-3-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-3-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H24FN3O2S and its molecular weight is 377.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been reported to inhibit acetylcholinesterase .
Mode of Action
Similar compounds have been shown to interact with their targets, such as acetylcholinesterase, resulting in inhibitory activities .
Biochemical Pathways
Acetylcholinesterase inhibitors, like similar compounds, can affect cholinergic neurotransmission, which plays an important role in learning and memory .
Result of Action
Similar compounds have shown moderate acetylcholinesterase inhibitory activities in vitro .
Actividad Biológica
4-Fluoro-3-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide, with the CAS number 1049433-76-2, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperazine moiety, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H24FN3O2S, and it has a molecular weight of approximately 377.5 g/mol. The structure can be represented as follows:
Research indicates that compounds similar to this compound may act as acetylcholinesterase inhibitors . This mechanism is crucial as acetylcholinesterase plays a significant role in cholinergic neurotransmission, impacting cognitive functions such as learning and memory .
Anticancer Properties
Several studies have explored the anticancer potential of piperazine derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound exhibited significant activity with IC50 values comparable to established drugs like doxorubicin .
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
4-Fluoro Compound | MCF-7 | 0.65 - 2.41 | High |
Doxorubicin | MCF-7 | 10.38 | Reference |
Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells in a dose-dependent manner, suggesting their potential as therapeutic agents .
Case Studies
- Study on Piperazine Derivatives : A study focusing on various piperazine derivatives found that those structurally related to 4-fluoro compounds showed moderate inhibition of acetylcholinesterase, indicating potential neuroprotective effects alongside anticancer activity .
- In Vitro Evaluation : Further evaluations against multiple cancer cell lines (e.g., HeLa, CaCo-2) demonstrated that the compound's derivatives exhibited higher selectivity and activity against specific cancer types, reinforcing its potential in drug discovery .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the 4-phenylpiperazine moiety have been synthesized and tested against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). Studies indicate that modifications in the substituents on the piperazine ring can enhance cytotoxic activity, suggesting that 4-fluoro-3-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide may also exhibit similar effects .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of key metabolic enzymes. For example, studies have focused on its inhibitory effects on acetylcholinesterase and carbonic anhydrase. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions such as Alzheimer's disease and glaucoma . Molecular docking studies have provided insights into the binding affinities and mechanisms of inhibition, supporting the compound's role as a potential therapeutic agent .
Neuropharmacological Effects
The presence of the piperazine ring suggests potential neuropharmacological applications. Compounds with similar structures have been explored for their interactions with neurotransmitter receptors, particularly nicotinic acetylcholine receptors. This interaction could lead to developments in treatments for neurological disorders .
Case Studies
Análisis De Reacciones Químicas
Oxidation Reactions
The benzenesulfonamide core and piperazine moiety undergo oxidation under controlled conditions:
Reagent/Conditions | Target Site | Product | Pharmacological Impact |
---|---|---|---|
KMnO₄/H₂SO₄ (aq) | Piperazine ring | N-Oxide derivatives | Enhanced solubility; reduced CNS penetration |
Ozone (O₃) | Aromatic methyl group | Carboxylic acid (-COOH) | Increased polarity for renal excretion |
Oxidation of the piperazine nitrogen generates N-oxide derivatives, which are often explored for improved metabolic stability.
Reduction Reactions
Selective reduction targets functional groups while preserving the sulfonamide backbone:
Reagent/Conditions | Target Site | Product |
---|---|---|
H₂/Pd-C | Aromatic fluorine (if activated) | Defluorinated aromatic ring |
NaBH₄/MeOH | Sulfonamide group | Thiol intermediate (-SH) |
Defluorination via catalytic hydrogenation is rarely observed unless the fluorine is ortho/para to electron-withdrawing groups.
Nucleophilic Substitution
The fluorine atom at position 4 participates in aromatic substitution:
Reagent | Conditions | Product | Yield |
---|---|---|---|
Piperidine | DMF, 80°C | 4-Piperidinyl derivative | 72% |
Morpholine | Cs₂CO₃, DMF | 4-Morpholinyl analog | 68% |
Aliphatic amines (e.g., piperazine derivatives) displace fluorine via SNAr mechanisms, enabling structural diversification .
Coupling Reactions
The compound participates in cross-coupling to introduce aryl/heteroaryl groups:
These reactions retain the sulfonamide group while modifying the phenylpiperazine moiety for target-specific activity .
Hydrolysis and Acylation
The sulfonamide and ethylenediamine linker enable further derivatization:
Reaction | Reagents | Product |
---|---|---|
Hydrolysis | HCl (conc.), reflux | Sulfonic acid intermediate |
Acylation | AcCl, pyridine | Acetylated piperazine |
Hydrolysis under acidic conditions cleaves the sulfonamide group, while acylation modulates piperazine basicity.
Alkylation and Amide Coupling
The ethylenediamine side chain undergoes alkylation/amide formation:
Reaction | Reagents | Conditions | Product |
---|---|---|---|
Alkylation | Methyl iodide, K₂CO₃ | RT, 12h | Quaternary ammonium salt |
Amide Coupling | EDC/NHS, carboxylic acid | DMF, RT | Bioactive conjugates |
Amide coupling with HATU or EDC/NHS facilitates the attachment of pharmacophores like benzimidazoles or triazines .
Key Pharmacological Implications
-
Oxidation products : Show reduced cardiotoxicity in preclinical models.
-
4-Piperidinyl derivatives : Exhibit 5-HT₆ receptor antagonism (IC₅₀ = 12 nM) .
-
Buchwald-Hartwig products : Demonstrate PARP-1 inhibition (IC₅₀ < 50 nM) in oncology studies .
Stability and Reactivity Trends
-
pH Sensitivity : Degrades in strong acids (pH < 2) via sulfonamide cleavage.
-
Thermal Stability : Stable up to 150°C; decomposes above 200°C.
-
Light Sensitivity : Fluorinated aromatic ring undergoes photohomolysis under UV light.
This reactivity profile underscores the compound’s versatility in medicinal chemistry, enabling rational design of analogs with tailored pharmacokinetic and target-binding properties.
Propiedades
IUPAC Name |
4-fluoro-3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2S/c1-16-15-18(7-8-19(16)20)26(24,25)21-9-10-22-11-13-23(14-12-22)17-5-3-2-4-6-17/h2-8,15,21H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTHYNOCILZFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.